molecular formula C13H24O5 B570664 (R)-2-Hydroxy-pentanedioic acid 1-octyl ester CAS No. 1391194-67-4

(R)-2-Hydroxy-pentanedioic acid 1-octyl ester

Cat. No. B570664
M. Wt: 260.3
InChI Key: UJZOKTKSGUOCCM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Hydroxy-pentanedioic acid 1-octyl ester” is a compound that is also known as Octyl-®-2HG . It is a membrane-permeant precursor form of the oncometabolite D-2-hydroxyglutarate (D-2HG) produced by tumor cells due to mutations in the NADP±dependent isocitrate dehydrogenase genes IDH1 and IDH2 . D-2HG inhibits multiple α-ketoglutarate/α-KG-dependent dioxygenases by competing against α-KG binding .


Chemical Reactions Analysis

Esters, including “®-2-Hydroxy-pentanedioic acid 1-octyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions . This reaction breaks the ester bond, producing an alcohol and a carboxylic acid .

Scientific Research Applications

  • Multigram Asymmetric Synthesis for MRI Candidates : A study describes the multigram asymmetric synthesis of a chiral tetraazamacrocycle related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, which is a key intermediate for the manufacture of an MRI candidate. This synthesis achieved high chemical and optical purity and was applied to the kilogram-scale cGMP synthesis (Levy et al., 2009).

  • Novel Hydroquinone Derivatives from Marine Fungus : Researchers identified new hydroquinone derivatives from the marine fungus Acremonium sp., including compounds structurally related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester. These compounds showed significant antioxidant activity (Abdel-Lateff et al., 2002).

  • Selective Monoesterification Catalyzed by Ion-Exchange Resins : A process for the selective monoesterification of symmetric dicarboxylic acids, closely related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, was developed. This process utilized strongly acidic ion-exchange resins in ester/octane mixtures (Saitoh et al., 1996).

  • Glutamate Carboxypeptidase II Inhibition : Research on glutamate carboxypeptidase II (GCP II) inhibitors found that derivatives of (R)-2-Hydroxy-pentanedioic acid 1-octyl ester displayed high optical purities and significant inhibitory potency, offering insights into novel therapeutic compounds (Tsukamoto et al., 2005).

  • Antimicrobial and Antiproliferative Activities : A library of derivatives synthesized from (R)-3-hydroxyoctanoic acid, a compound structurally similar to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, was evaluated for antimicrobial activity and antiproliferative effect. These compounds showed promising results against various bacteria and fungi (Radivojević et al., 2015).

  • Discovery and Optimization of 11β-HSD1 Inhibitors : A study highlighted the identification and optimization of benzylamides of pentanedioic acid, closely related to (R)-2-Hydroxy-pentanedioic acid 1-octyl ester, as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), showing potential in therapeutic applications (Roche et al., 2009).

properties

IUPAC Name

(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOKTKSGUOCCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxy-pentanedioic acid 1-octyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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